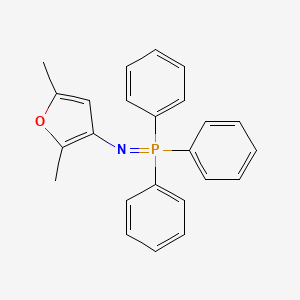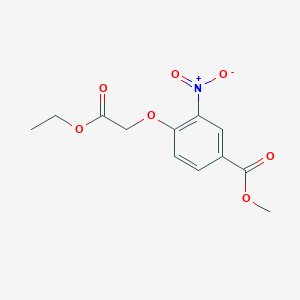
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The methoxy, methylsulfanyl, and nitrophenyl groups are introduced through various substitution reactions. Common reagents include methanol, methylthiol, and nitrobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidinones.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Antibacterial Agents: Azetidinones are known for their antibacterial properties.
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly antibiotics.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one depends on its specific application. For example:
Antibacterial Activity: It may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
Enzyme Inhibition: It may act by binding to the active site of specific enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-1-methylsulfanyl-4-phenylazetidin-2-one: Lacks the nitro group.
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(4-nitrophenyl)azetidin-2-one: Has the nitro group in a different position.
Uniqueness
Nitro Group Position: The position of the nitro group can significantly affect the compound’s reactivity and biological activity.
Substituent Effects: The combination of methoxy, methylsulfanyl, and nitrophenyl groups makes this compound unique in its class.
Properties
CAS No. |
497917-51-8 |
|---|---|
Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C11H12N2O4S/c1-17-10-9(12(18-2)11(10)14)7-4-3-5-8(6-7)13(15)16/h3-6,9-10H,1-2H3/t9-,10+/m0/s1 |
InChI Key |
VYJJZICZXWUNRJ-VHSXEESVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1C(N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)

![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)

![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)


![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
